molecular formula C8H8F3NS B13490908 N-methyl-4-(trifluoromethylthio)-aniline

N-methyl-4-(trifluoromethylthio)-aniline

Cat. No.: B13490908
M. Wt: 207.22 g/mol
InChI Key: DCHUHOWQIKAIQQ-UHFFFAOYSA-N
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Description

N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline typically involves the introduction of the trifluoromethyl group through various methods. One common approach is the use of N-methyl-N-tosyl trifluoromethanesulfenamide as a reagent for trifluoromethylthiolation. This reagent reacts with heteroatomic nucleophiles, organometallic reagents, and can undergo aromatic electrophilic substitution with electron-rich aromatic and heteroaromatic compounds .

Industrial Production Methods

Industrial production methods for N-methyl-4-[(trifluoromethyl)sulfanyl]aniline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-methyl-4-[(trifluoromethyl)sulfanyl]aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its binding affinity to receptors and enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-4-[(trifluoromethyl)sulfanyl]aniline include:

Uniqueness

N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, chemical stability, and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

N-methyl-4-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C8H8F3NS/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3

InChI Key

DCHUHOWQIKAIQQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)SC(F)(F)F

Origin of Product

United States

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